molecular formula C16H15ClN6OS B12147246 N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12147246
M. Wt: 374.8 g/mol
InChI Key: OKAVENGIMMLAMB-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic methods include:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C16H15ClN6OS

Molecular Weight

374.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15ClN6OS/c1-10-7-11(17)3-4-12(10)20-14(24)9-25-16-22-21-15(23(16)2)13-8-18-5-6-19-13/h3-8H,9H2,1-2H3,(H,20,24)

InChI Key

OKAVENGIMMLAMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3

Origin of Product

United States

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